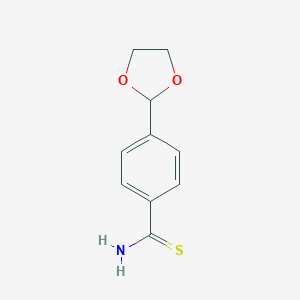

4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde to produce intermediates with high yields. These processes are characterized by reactions in solvents like DMSO and ethanol, under conditions such as reflux temperature, demonstrating the complexity and precision required in synthesizing such compounds (Ubeid, Thabet, & Abu Shuheil, 2021).

Molecular Structure Analysis

The molecular structure of related compounds is typically established through techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods provide detailed information about the arrangement of atoms and the molecular geometry, essential for understanding the compound's chemical behavior and reactivity (Ubeid, Thabet, & Abu Shuheil, 2021).

Chemical Reactions and Properties

Chemical properties of related compounds reveal their reactivity and potential applications. For example, studies on the gold(III) complexes of dihydropyrazole-1-carbothioamide derivatives highlight their cytotoxic effects against cancer cell lines, indicating potential medicinal applications. These studies also show how substituent groups on the benzene ring can significantly affect the compound's cytotoxicity, suggesting the importance of structural modifications in designing functional materials (Wang et al., 2011).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of a compound. For instance, the crystal structure of related compounds can be stabilized by intermolecular hydrogen bonds, forming specific motifs that contribute to the compound's stability and solubility (Ali et al., 2010).

Chemical Properties Analysis

The chemical properties of such compounds are often explored through their reactivity towards various reagents and conditions. The synthesis of related carbothioamide derivatives involves reactions with benzil, highlighting the adaptability and reactivity of the carbothioamide group in forming new compounds with potential biological activities (Calatayud et al., 2007).

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Cascade Processes and Hydrogen Shift Reactions : A study detailed the conversion of 6-phenylfulvenes bearing (1,3-dioxolan or dioxan)-2-yl substituents into mixtures of benz[f]indenes through cascade processes initiated by a thermally activated hydrogen shift. This process offers insight into the mechanistic paths and the potential of such compounds in synthetic organic chemistry (Alajarín et al., 2016).

Condensations with Glycerol to Cyclic Acetals : Investigations on the acid-catalysed condensation of glycerol with benzaldehyde and other aldehydes to cyclic acetals highlighted the potential of using solid acids as heterogeneous catalysts for converting glycerol into novel platform chemicals, demonstrating an application in green chemistry and catalysis (Deutsch et al., 2007).

Material Science

- Polymer Synthesis and Characterization : Research on the polymerization of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate and its thermal degradation provides insights into the synthesis and properties of polymers based on 1,3-dioxolane derivatives, which could be relevant for the development of materials with specific thermal and mechanical properties (Coskun et al., 1998).

Biological Activities

- Antimicrobial and Antiproliferative Activities : A study on thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety synthesized compounds with significant antimicrobial and antiproliferative activities. This suggests potential applications in developing new therapeutic agents (Mansour et al., 2020).

Crystallography and Molecular Structure

- Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives, including compounds with a 1,3-dioxolane ring, were studied to understand the intermolecular contacts and supramolecular architecture, which is crucial for the design of molecular materials with desired properties (Kumara et al., 2017).

Propriétés

IUPAC Name |

4-(1,3-dioxolan-2-yl)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c11-9(14)7-1-3-8(4-2-7)10-12-5-6-13-10/h1-4,10H,5-6H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAHUZPFVWVKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381098 | |

| Record name | 4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide | |

CAS RN |

175202-43-4 | |

| Record name | 4-(1,3-Dioxolan-2-yl)benzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)

![2-(2-Aminobenzo[d]thiazol-4-yl)ethanol](/img/structure/B70805.png)

![2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B70807.png)

![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)